5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by the presence of a fluorine atom and a pyridine in their structure . These compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various synthetic methods for introducing TFMP groups within the structures of other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are influenced by the presence of a fluorine atom and a pyridine in their structure . These compounds are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Synthesis and Structural Analysis
"5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid" is involved in various synthesis processes. For instance, Shen et al. (2012) focused on the synthesis and crystal structure of similar pyrazole derivatives, including an analysis using density-functional-theory (DFT) calculations and X-ray diffraction. Their work underlines the significance of such compounds in understanding molecular structures and thermodynamic properties (Shen, Huang, Diao & Lei, 2012).
Functionalization Reactions
Research by Yıldırım, Kandemirli, and Demir (2005) delved into the functionalization reactions of pyrazole-carboxylic acid derivatives. They explored how these compounds react with various agents, revealing their potential in producing diverse chemical structures, which is crucial in the development of new materials and pharmaceuticals (Yıldırım, Kandemirli & Demir, 2005).
Spectroscopic Studies
The vibrational spectra and structure of pyrazole-carboxylic acid derivatives have been studied by Bahgat, Jasem, and El‐Emary (2009). Their work using FT-IR and FT-Raman spectroscopy offers insights into the molecular behavior of these compounds, which is valuable for their application in various fields, such as material science and drug design (Bahgat, Jasem & El‐Emary, 2009).
Photophysical Properties
Huang et al. (2013) examined the photophysical properties of Pt(II) complexes involving pyrazole-4-carboxylic acid derivatives. Their research contributes to the understanding of luminescence and electronic properties of such complexes, which could be beneficial in the field of optoelectronics and OLED technology (Huang, Tu, Chi, Hung, Song, Tseng, Chou, Lee, Wong, Cheng & Tsai, 2013).
Chemosensor Development
Naskar et al. (2018) developed a chemosensor based on a pyrazole-4-carboxylic acid derivative for the detection of Al3+ ions. Such compounds' sensitivity and selectivity towards specific ions make them suitable for applications in environmental monitoring and biological studies (Naskar, Das, Mondal, Maiti, Requena, Cerón-Carrasco, Prodhan, Chaudhuri & Goswami, 2018).
Anti-Cancer Activity
Research into the anti-cancer activity of pyrazole-4-carboxylic acid derivatives has also been conducted. Qiao et al. (2021) synthesized novel compounds based on pyrazole-4-carboxylic acid derivatives and evaluated their anti-cancer properties, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Qiao, Chen, Zhang, Huang, Zhang & Li, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The trifluoromethyl group and the pyridine moiety in the compound could potentially enhance these interactions .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine moiety could potentially enhance the compound’s bioavailability .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-8(10(18)19)5-16-17(6)9-3-2-7(4-15-9)11(12,13)14/h2-5H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUOVGDXFAZAAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926247-69-0 |
Source
|
Record name | 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.